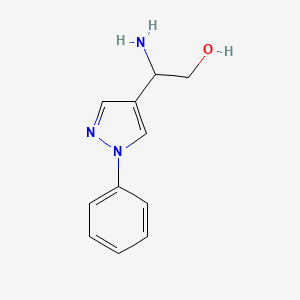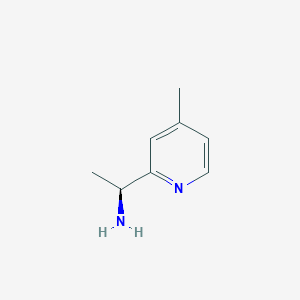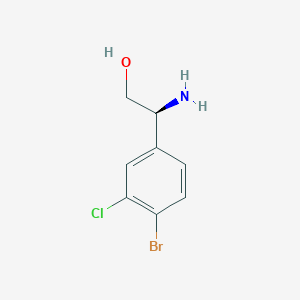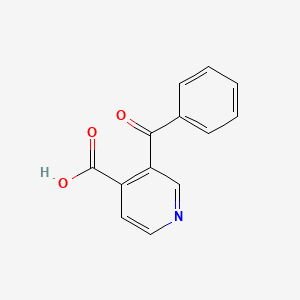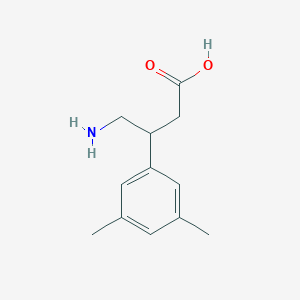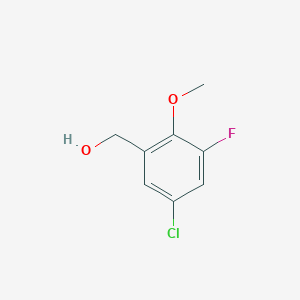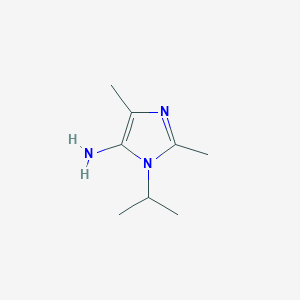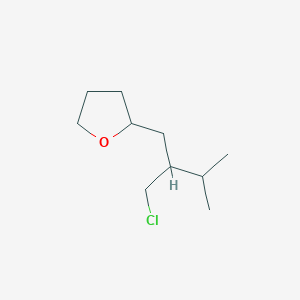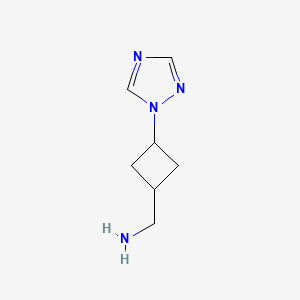
(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine is a chemical compound that features a triazole ring attached to a cyclobutyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine typically involves the cycloaddition of azides with alkynes, known as the Huisgen cycloaddition or “click reaction.” This reaction is catalyzed by copper (I) and proceeds under mild conditions to form the triazole ring . The cyclobutyl group can be introduced through various synthetic routes, including ring-closing reactions or cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. Continuous flow chemistry and other modern techniques could be employed to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the triazole ring or the cyclobutyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the triazole or cyclobutyl moieties .
Scientific Research Applications
Chemistry
In chemistry, (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening and development .
Biology
In biological research, this compound can be used to study enzyme interactions and as a ligand in binding studies. Its triazole ring is known for its bioisosteric properties, making it a valuable tool in drug discovery .
Medicine
Its ability to interact with biological targets makes it a candidate for therapeutic development .
Industry
In industry, this compound can be used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. Pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-Triazol-1-yl)cyclobutyl)methanamine
- (3-(1H-1,2,4-Triazol-1-yl)cyclopentyl)methanamine
- (3-(1H-1,2,4-Triazol-1-yl)cyclohexyl)methanamine
Uniqueness
(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine is unique due to its specific ring structure and the presence of the triazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its smaller ring size compared to cyclopentyl and cyclohexyl analogs may result in different reactivity and binding characteristics .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
[3-(1,2,4-triazol-1-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C7H12N4/c8-3-6-1-7(2-6)11-5-9-4-10-11/h4-7H,1-3,8H2 |
InChI Key |
PWQFWTMOGJDMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N2C=NC=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


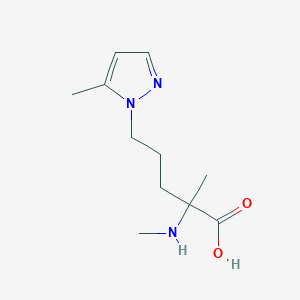
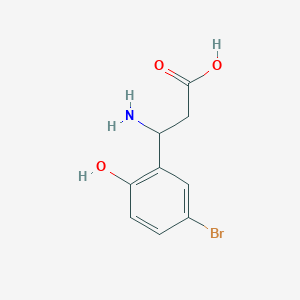
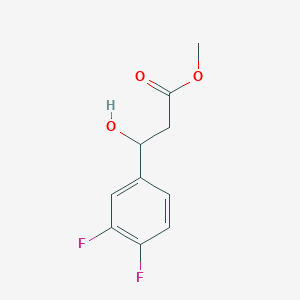
![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)

